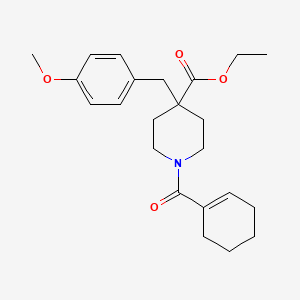
5-fluoro-3-(tetrahydro-2H-pyran-2-ylmethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-3-(tetrahydro-2H-pyran-2-ylmethyl)quinazolin-4(3H)-one, also known as TQP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinazoline derivatives and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
5-fluoro-3-(tetrahydro-2H-pyran-2-ylmethyl)quinazolin-4(3H)-one inhibits the activity of PKB by binding to its PH domain, which is responsible for the recruitment of PKB to the plasma membrane. This compound disrupts the interaction between the PH domain and the membrane, thereby preventing the activation of PKB. This leads to the inhibition of downstream signaling pathways that are regulated by PKB, such as the mTOR pathway, which plays a crucial role in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inhibiting the activity of PKB. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
5-fluoro-3-(tetrahydro-2H-pyran-2-ylmethyl)quinazolin-4(3H)-one has several advantages for lab experiments. It is a potent and selective inhibitor of PKB, which makes it a valuable tool compound for studying PKB signaling pathways. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations as well. It has low aqueous solubility, which can make it difficult to use in certain assays. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not well-established.
Future Directions
For the study of 5-fluoro-3-(tetrahydro-2H-pyran-2-ylmethyl)quinazolin-4(3H)-one include the development of more potent and selective inhibitors of PKB, the study of the role of PKB in other diseases, and the exploration of its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 5-fluoro-3-(tetrahydro-2H-pyran-2-ylmethyl)quinazolin-4(3H)-one involves a multi-step process that starts with the reaction of 2-amino-5-fluorobenzonitrile with ethyl acetoacetate to produce 5-fluoro-2-(2-oxoethyl)benzonitrile. The next step involves the reaction of the intermediate with 2-hydroxymethyltetrahydrofuran to produce this compound. The overall yield of the synthesis process is around 40%.
Scientific Research Applications
5-fluoro-3-(tetrahydro-2H-pyran-2-ylmethyl)quinazolin-4(3H)-one has been extensively used in scientific research due to its unique chemical structure and properties. It has been used as a tool compound to study various biological pathways and processes. This compound has been shown to inhibit the activity of protein kinase B (PKB), also known as Akt, which plays a crucial role in cell survival, proliferation, and metabolism. This compound has also been used to study the role of PKB in insulin signaling and glucose metabolism.
Properties
IUPAC Name |
5-fluoro-3-(oxan-2-ylmethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c15-11-5-3-6-12-13(11)14(18)17(9-16-12)8-10-4-1-2-7-19-10/h3,5-6,9-10H,1-2,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBTVTQKMSFMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=NC3=C(C2=O)C(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(4-chlorophenyl)amino]-4-oxo-5-(3-pyridinylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6095146.png)
![4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6095148.png)
![4-methoxy-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}benzamide](/img/structure/B6095153.png)
![6-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3,4-dihydro-1(2H)-quinolinecarbothioamide](/img/structure/B6095162.png)
![N-{[1-(3-thienylsulfonyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6095171.png)
![ethyl 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6095179.png)
![5-fluoro-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6095184.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B6095217.png)


![1-(1-azepanyl)-3-[3-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6095255.png)
